Hydroxy-PEG3-methyl ester
Overview
Description
Hydroxy-PEG3-methyl ester is a PEG derivative containing a hydroxyl group and a methyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Synthesis Analysis
Hydroxy-PEG3-Methyl ester is a PEG derivative containing a hydroxyl group and a methyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .Molecular Structure Analysis
The chemical formula of Hydroxy-PEG3-methyl ester is C10H20O6 . Its molecular weight is 236.26 . The elemental analysis shows that it contains C, 50.84; H, 8.53; O, 40.63 .Chemical Reactions Analysis
Esters, including Hydroxy-PEG3-methyl ester, can undergo hydrolysis, which is the process of splitting with water . This reaction can be catalyzed by either an acid or a base . Methyl ester can be hydrolyzed under strong basic condition .Physical And Chemical Properties Analysis
Esters are neutral compounds . They are derived from carboxylic acids, where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . In the case of Hydroxy-PEG3-methyl ester, this hydrocarbon group is a methyl group .Scientific Research Applications
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Protein Biology and Proteomics
- PEGylation, the process of covalently attaching PEG entities to other molecules, is a widely used application of PEG derivatives .
- PEGylation can increase the solubility of proteins and other biomolecules, decrease aggregation, and minimize toxic and immunological effects .
- The application of PEG in proteomics depends on the availability of PEG derivatives of defined length that are activated with specific functional groups .
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Synthetic Organic Chemistry and Medicinal Chemistry
- Ester synthesis via multicomponent reactions is a preferable process in synthetic organic chemistry and medicinal chemistry .
- Compounds containing ester linkage have a wide range of biological applications in the pharmaceutical field .
- Multicomponent reactions are a powerful tool for the one-pot ester synthesis .
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Drug Development and Diagnostics
Safety And Hazards
While specific safety data for Hydroxy-PEG3-methyl ester is not available, general safety measures for handling esters should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Future Directions
Hydroxy-PEG3-methyl ester is a part of a larger group of PEG derivatives that have various active groups . These compounds have potential applications in drug delivery and in the synthesis of PROTACs . The future directions of Hydroxy-PEG3-methyl ester will likely involve further exploration of these applications .
properties
IUPAC Name |
methyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6/c1-13-10(12)2-4-14-6-8-16-9-7-15-5-3-11/h11H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORYNDZAHAHQHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy-PEG3-methyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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